![molecular formula C9H11BrFN3O4 B12402373 4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)

4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

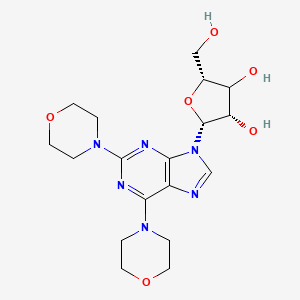

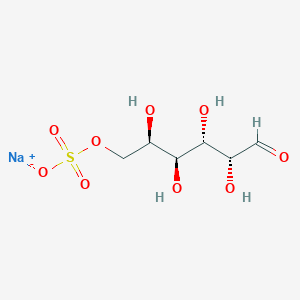

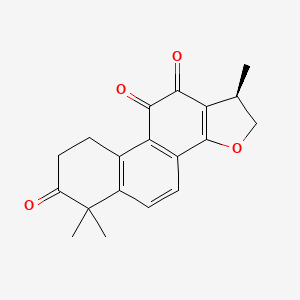

4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxyméthyl)oxolan-2-yl]pyrimidin-2-one est un analogue de nucléoside synthétique. Ce composé est caractérisé structurellement par une base pyrimidinique attachée à un sucre ribose modifié.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxyméthyl)oxolan-2-yl]pyrimidin-2-one implique généralement les étapes suivantes :

Amination : L’ajout d’un groupe amino à la position 4.

Glycosylation : La fixation du sucre ribose modifié à la base pyrimidinique.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse chimique à grande échelle utilisant des réacteurs automatisés et des mesures strictes de contrôle de la qualité pour assurer une pureté et un rendement élevés. Le processus comprend généralement :

Approvisionnement en matières premières : Des matières premières de haute qualité sont utilisées.

Optimisation de la réaction : Les conditions de réaction telles que la température, la pression et le solvant sont optimisées pour une efficacité maximale.

Purification : Des techniques telles que la cristallisation, la chromatographie et la recristallisation sont utilisées pour purifier le produit final.

Analyse Des Réactions Chimiques

Types de réactions

4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxyméthyl)oxolan-2-yl]pyrimidin-2-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : Les réactions de substitution nucléophile peuvent remplacer l’atome de brome par d’autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène en milieu acide.

Réduction : Des réactifs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Des nucléophiles tels que les thiols, les amines ou les alcoolates en milieu basique.

Principaux produits

Oxydation : Formation de dérivés oxo.

Réduction : Formation d’analogues réduits.

Substitution : Formation de dérivés pyrimidiques substitués.

Applications De Recherche Scientifique

4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxyméthyl)oxolan-2-yl]pyrimidin-2-one a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.

Biologie : Étudié pour ses interactions avec les macromolécules biologiques telles que l’ADN et l’ARN.

Médecine : Étudié pour ses propriétés antivirales et anticancéreuses potentielles.

Industrie : Utilisé dans le développement de produits pharmaceutiques et d’outils de diagnostic.

Mécanisme D'action

Le mécanisme d’action de 4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxyméthyl)oxolan-2-yl]pyrimidin-2-one implique son incorporation dans les acides nucléiques, ce qui entraîne la perturbation de la synthèse de l’ADN et de l’ARN. Ce composé cible les polymérases virales et les enzymes cellulaires, inhibant leur activité et empêchant la réplication des cellules virales et cancéreuses.

Comparaison Avec Des Composés Similaires

Composés similaires

5-Bromo-2’-désoxyuridine : Un autre analogue de nucléoside bromé ayant des propriétés antivirales.

2’-Fluoro-2’-désoxycytidine : Un analogue de nucléoside fluoré utilisé en recherche sur le cancer.

5-Fluorouracile : Un agent chimiothérapeutique bien connu.

Unicité

4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxyméthyl)oxolan-2-yl]pyrimidin-2-one est unique en raison de sa combinaison de substitutions de brome et de fluor, qui améliorent son activité biologique et sa spécificité. Cette double modification permet un ciblage plus efficace des cellules virales et cancéreuses par rapport à d’autres analogues de nucléosides.

Propriétés

Formule moléculaire |

C9H11BrFN3O4 |

|---|---|

Poids moléculaire |

324.10 g/mol |

Nom IUPAC |

4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H11BrFN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6?,8-/m1/s1 |

Clé InChI |

DPTQLSGNVUCAMZ-XTSMLKGCSA-N |

SMILES isomérique |

C1=C(C(=NC(=O)N1[C@H]2[C@@H](C([C@H](O2)CO)O)F)N)Br |

SMILES canonique |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)